molecular formula C11H13ClN2 B6635472 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline

4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline

Cat. No. B6635472
M. Wt: 208.69 g/mol
InChI Key: ZASCKRZLTPKXKD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and bacterial infection.
Biochemical and Physiological Effects
Studies have shown that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains. Additionally, it has been shown to improve memory retention and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline in lab experiments is its versatility. It can be used in various assays to study its effects on different biological systems. However, one limitation is that the compound is not readily available and can be difficult and expensive to synthesize.

Future Directions

There are several future directions for research on 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline. One area of interest is its potential use in developing new anti-inflammatory drugs. Another direction is to study its effects on other diseases and disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
In conclusion, 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline is a chemical compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for developing new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of medicine.

Synthesis Methods

The synthesis of 4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline involves the reaction of 2,3-diaminopyridine with acryloyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride and 3-chloropropene to yield the final compound.

Scientific Research Applications

The compound has been studied for its potential use in treating various diseases and disorders. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that it can improve cognitive function and memory retention.

properties

IUPAC Name

4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-6-3-8-14-9-7-13-10-4-1-2-5-11(10)14/h1-6,13H,7-9H2/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCKRZLTPKXKD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2N1)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline

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